molecular formula C21H21Cl2N3O5 B2452282 2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891126-53-7

2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2452282
CAS No.: 891126-53-7
M. Wt: 466.32
InChI Key: WKDGXGFIHUKDJZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a 1,3,4-oxadiazole ring. This molecular architecture is frequently explored in medicinal chemistry for developing novel therapeutic agents . Compounds within this structural class have demonstrated significant potential in anticancer research, with some analogues exhibiting broad-spectrum antiproliferative activity against various human cancer cell lines . The 1,3,4-oxadiazole core is a privileged structure in drug discovery, known for its ability to participate in key hydrogen bonding interactions with biological targets . Researchers investigate this compound and its analogues primarily as potential inhibitors of enzyme targets and for their cytotoxic effects. The mechanism of action for related compounds has been studied, with some showing correlation to DNA-interacting agents, while others are designed as targeted kinase inhibitors . The triethoxyphenyl substituent is a common pharmacophore associated with antimitotic activity, suggesting potential applications in disrupting tubulin polymerization. This product is intended for research purposes such as in vitro bio-screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in oncology and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O5/c1-4-28-16-9-12(10-17(29-5-2)18(16)30-6-3)20-25-26-21(31-20)24-19(27)14-11-13(22)7-8-15(14)23/h7-11H,4-6H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDGXGFIHUKDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3,4-Oxadiazole Core

The oxadiazole ring is synthesized via cyclization of hydrazide precursors. A validated method involves reacting β-[(N-arylsulfonyl)anilino]propionic acid hydrazides with carbon disulfide (CS₂) under basic conditions. For the target compound, the hydrazide intermediate is derived from 3,4,5-triethoxyphenylacetic acid.

Reaction Conditions :

  • Base : Potassium hydroxide (KOH) in aqueous ethanol.
  • Temperature : Reflux (8–10 hours) to facilitate cyclization and eliminate H₂S gas.
  • Workup : Neutralization with acetic acid precipitates the oxadiazole product, which is crystallized from ethanol.

The mechanism proceeds through nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S (Fig. 1).

Acylation with 2,5-Dichlorobenzoyl Chloride

The final step involves acylation of the oxadiazole-2-amine with 2,5-dichlorobenzoyl chloride.

Reaction Protocol :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to scavenge HCl.
  • Temperature : Room temperature (25°C) for 12–24 hours.

Mechanism : Nucleophilic acyl substitution occurs at the oxadiazole nitrogen, forming the benzamide linkage (Fig. 2).

Optimization of Reaction Conditions

Catalytic Enhancements

Transition metal ligands improve yields in cross-coupling steps. For example, copper(I) iodide (CuI) with 1,10-phenanthroline enhances Suzuki-Miyaura coupling efficiency.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate, achieving >98% purity.

Spectroscopic Analysis

Table 2: Characterization Data

Technique Key Signals
IR (KBr) 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxadiazole)
¹H NMR δ 1.42 (t, 9H, OCH₂CH₃), δ 7.58 (s, 2H, Ar-H), δ 8.21 (s, 1H, NH)
¹³C NMR δ 14.1 (OCH₂CH₃), δ 165.2 (C=O), δ 162.4 (C=N)

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To minimize exothermic risks during cyclization.
  • Catalyst Recycling : Pd recovery systems reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. A notable study demonstrated that this compound induces apoptosis in human breast cancer cells by activating specific signaling pathways associated with cell death .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown promising results against both Gram-positive and Gram-negative bacteria. A study conducted on various bacterial strains indicated that it possesses a minimum inhibitory concentration (MIC) that is competitive with standard antimicrobial agents .

Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal tissues. This suggests potential applications in treating conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research indicates that it can effectively control certain pests in agricultural settings. Field trials have shown that formulations containing this compound significantly reduce pest populations while being safe for beneficial insects.

Herbicide Development
There is ongoing research into the use of this compound as a herbicide. Preliminary studies suggest it inhibits the growth of several weed species without adversely affecting crop yields. Its mechanism involves disrupting photosynthesis in target plants .

Materials Science Applications

Polymer Composites
In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies show that adding this compound improves the tensile strength and thermal resistance of polymer composites used in various industrial applications.

Nanotechnology
The compound is also being explored in nanotechnology for the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs suggests potential for targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects.

Case Studies

Study Application Findings
AnticancerInduces apoptosis in breast cancer cells; activates apoptotic pathways.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; competitive MIC values.
NeuroprotectionReduces oxidative stress in neuronal tissues; potential for Alzheimer's treatment.
PesticideSignificant reduction in pest populations; safe for beneficial insects.
HerbicideInhibits weed growth without affecting crops; disrupts photosynthesis.
Polymer CompositesEnhances tensile strength and thermal stability of polymers.
NanotechnologyPotential as a drug delivery system; forms stable drug complexes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
  • 2,5-dichloro-4-nitroaniline
  • 2,5-dichloro-3,4-dinitrothiophene

Uniqueness

2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the triethoxyphenyl group, which imparts distinct chemical and biological properties

Biological Activity

2,5-Dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H19Cl2N3O5C_{19}H_{19}Cl_2N_3O_5 with a molecular weight of 472.34 g/mol. The structure features a dichlorobenzamide core and an oxadiazole ring substituted with a triethoxyphenyl group.

PropertyValue
Molecular FormulaC19H19Cl2N3O5
Molecular Weight472.34 g/mol
PurityTypically ≥ 95%

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. It has been synthesized using efficient methods that combine various chemical moieties to enhance its biological efficacy.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in cell proliferation.

The compound's biological activity is believed to stem from its ability to interact with cellular targets, potentially influencing pathways such as:

  • Cell Cycle Regulation : The compound may induce cell cycle arrest at specific phases.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound against different types of cancer:

  • Study on Breast Cancer Cells :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Study on Lung Cancer Cells :
    • Objective : To evaluate the effects on A549 lung cancer cells.
    • Findings : A dose-dependent inhibition was observed, with IC50 values indicating strong anticancer potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves refluxing 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine with 2,5-dichlorobenzoyl chloride in a base like triethylamine. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization (e.g., pet-ether or ethanol) . Alternative methods may use pyridine as a solvent and catalyst for amide bond formation .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches (~1600–1700 cm⁻¹) .
  • NMR Spectroscopy : Confirms aromatic proton environments (e.g., triethoxyphenyl signals at δ 1.3–4.5 ppm for ethyl groups) and dichlorobenzamide protons .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. What solubility and stability considerations are relevant for this compound?

  • Methodological Answer : Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability studies should assess hydrolysis susceptibility under acidic/basic conditions via HPLC or UV-Vis. Similar benzamide derivatives show stability in dry, dark storage at ≤4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of dichlorobenzamide derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency variations.
  • Assay Standardization : Control variables (e.g., cell lines, incubation times) to minimize discrepancies .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., chloro-substitution) with activity .

Q. What experimental designs are suitable for studying environmental fate and ecological risks?

  • Methodological Answer :

  • Abiotic Studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
  • Biotic Studies : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and enzyme inhibition (e.g., cytochrome P450) .
  • Field Monitoring : Use LC-MS/MS to detect residues in water/soil matrices .

Q. How can synthesis yields be optimized for scalability?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. triethylamine) to enhance reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reflux time while maintaining yield .
  • Purification : Optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) .

Q. What mechanistic insights exist for dichlorobenzamide derivatives in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use purified enzymes (e.g., pyruvate:ferredoxin oxidoreductase) to measure inhibition kinetics .
  • Molecular Dynamics : Simulate ligand-enzyme binding to identify critical interactions (e.g., amide conjugation with active sites) .

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